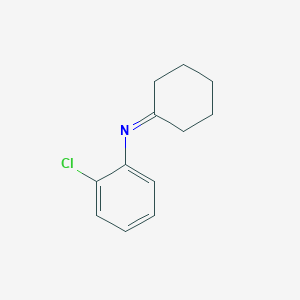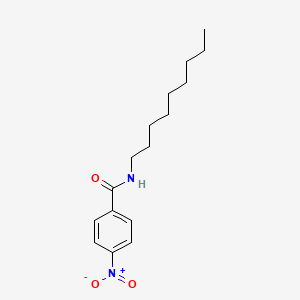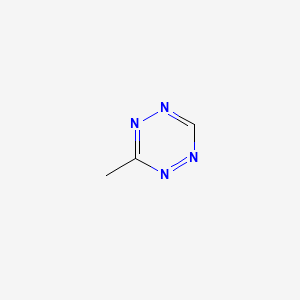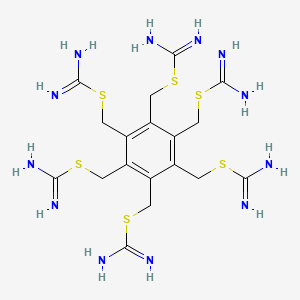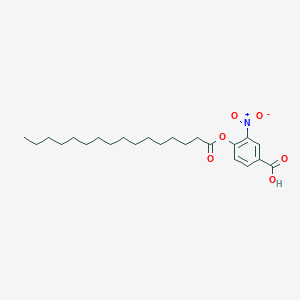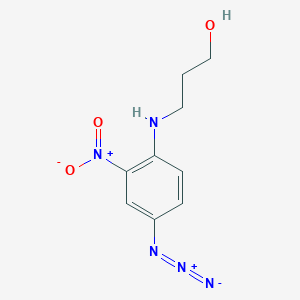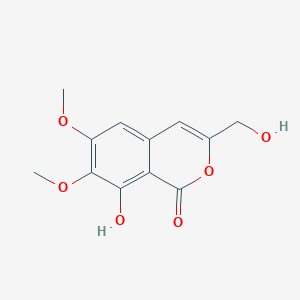
10-Methyltetracosane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
10-Methyltetracosane is a branched alkane hydrocarbon with the molecular formula C25H52 It is a derivative of tetracosane, featuring a methyl group attached to the tenth carbon atom in the chain
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 10-Methyltetracosane typically involves the alkylation of tetracosane. One common method is the Friedel-Crafts alkylation, where tetracosane reacts with a methylating agent in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.
Industrial Production Methods: Industrial production of this compound may involve similar alkylation processes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced separation techniques like distillation and chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions: 10-Methyltetracosane, like other alkanes, is relatively inert due to the strong C-H and C-C bonds. it can undergo several types of reactions under specific conditions:
Oxidation: In the presence of strong oxidizing agents, this compound can be oxidized to form alcohols, aldehydes, or carboxylic acids.
Reduction: Although less common, reduction reactions can occur, typically involving the hydrogenation of any unsaturated impurities.
Substitution: Halogenation reactions, such as chlorination or bromination, can occur under UV light, leading to the formation of halogenated derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromic acid (H2CrO4) under acidic conditions.
Reduction: Hydrogen gas (H2) with a metal catalyst like palladium (Pd) or platinum (Pt).
Substitution: Chlorine (Cl2) or bromine (Br2) under UV light.
Major Products:
Oxidation: Primary alcohols, aldehydes, and carboxylic acids.
Reduction: Saturated hydrocarbons.
Substitution: Halogenated alkanes.
Scientific Research Applications
10-Methyltetracosane has several applications in scientific research:
Chemistry: It is used as a model compound to study the properties and reactions of branched alkanes.
Biology: In entomology, it is studied for its role in insect communication, particularly as a cuticular hydrocarbon involved in mate recognition and other social behaviors.
Medicine: Research is ongoing to explore its potential as a biomarker for certain diseases or conditions.
Industry: It is used in the formulation of lubricants and as a standard in analytical chemistry for calibrating instruments like gas chromatographs.
Mechanism of Action
The mechanism of action of 10-Methyltetracosane in biological systems involves its interaction with specific receptors or sensory neurons. For example, in insects, it acts as a pheromone, binding to olfactory and gustatory receptors, which then trigger a cascade of neural responses leading to behavioral changes. The molecular targets include olfactory receptor neurons that detect the hydrocarbon and initiate signal transduction pathways involving second messengers like cyclic AMP (cAMP).
Comparison with Similar Compounds
Tetracosane: The parent compound, a straight-chain alkane with 24 carbon atoms.
2-Methyltetracosane: Another branched isomer with the methyl group on the second carbon.
7-Tricosene: A related cuticular hydrocarbon with a double bond, often found in insect pheromone blends.
Uniqueness: 10-Methyltetracosane is unique due to its specific branching, which influences its physical properties and biological activity. The position of the methyl group can affect its volatility, melting point, and interaction with biological receptors, making it distinct from other isomers and related compounds.
Properties
CAS No. |
65820-50-0 |
|---|---|
Molecular Formula |
C25H52 |
Molecular Weight |
352.7 g/mol |
IUPAC Name |
10-methyltetracosane |
InChI |
InChI=1S/C25H52/c1-4-6-8-10-12-13-14-15-16-18-20-22-24-25(3)23-21-19-17-11-9-7-5-2/h25H,4-24H2,1-3H3 |
InChI Key |
GFQCVCKEFHXROW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCC(C)CCCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Methoxy-4-[(phenylethynyl)sulfanyl]benzene](/img/structure/B14485412.png)
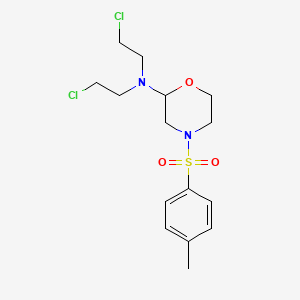
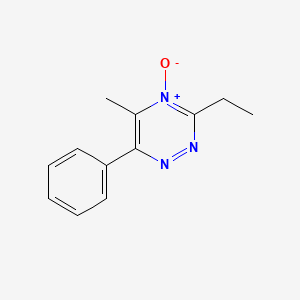
![N-[3,3-Dimethyl-1-(1H-1,2,4-triazol-1-yl)butan-2-ylidene]hydroxylamine](/img/structure/B14485426.png)
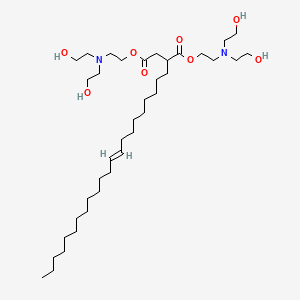
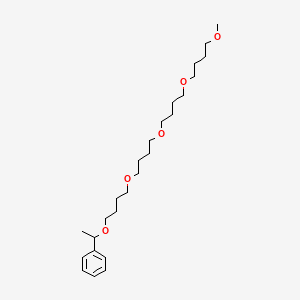
![fluoro-[6-[(E)-fluorodiazenyl]pyridin-2-yl]diazene](/img/structure/B14485446.png)
